1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid
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Overview
Description
1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the introduction of the pyrimidine and piperidine moieties. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reactions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like alkyl halides or amines.
Cyclization: The compound can participate in cyclization reactions to form more complex structures. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound may be used in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby modulating signaling pathways involved in cell proliferation, survival, and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also feature a pyrimidine and piperidine moiety and are studied for their potential as protein kinase B inhibitors.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are investigated for their anti-tubercular activity. The uniqueness of this compound lies in its specific combination of heterocyclic rings and its potential for diverse biological activities.
Properties
Molecular Formula |
C13H15N5O2 |
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Molecular Weight |
273.29 g/mol |
IUPAC Name |
1-(6-piperidin-1-ylpyrimidin-4-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H15N5O2/c19-13(20)10-4-7-18(16-10)12-8-11(14-9-15-12)17-5-2-1-3-6-17/h4,7-9H,1-3,5-6H2,(H,19,20) |
InChI Key |
JSUAUTJMONCSMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
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